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Compound of Interest

Compound Name: 2,2-Dimethylheptane

Cat. No.: B094757

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

2,2-Dimethylheptane, a branched-chain alkane with the chemical formula C9H20, serves as a
representative compound for studying the combustion behavior of highly branched
hydrocarbons found in gasoline and jet fuels. Understanding its combustion characteristics,
such as ignition delay and flame propagation, is crucial for developing more efficient and
cleaner internal combustion engines and for the formulation of advanced transportation fuels.
Branched alkanes like 2,2-dimethylheptane are known to have higher octane ratings, making
them desirable components in gasoline to prevent engine knocking.[1][2] These application
notes provide an overview of the use of 2,2-dimethylheptane in combustion research and
detailed protocols for key experimental techniques.

Disclaimer: Experimental data for 2,2-dimethylheptane is not readily available in the public
domain. Therefore, this document utilizes data for its structural isomer, 2-methylheptane, as a
representative example of a highly branched nonane to illustrate the experimental procedures
and data presentation. The methodologies described are standard for alkane combustion
research and are directly applicable to the study of 2,2-dimethylheptane.

Physicochemical Properties of 2,2-Dimethylheptane
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Property Value

Molecular Formula C9H20

Molecular Weight 128.26 g/mol

IUPAC Name 2,2-Dimethylheptane
Boiling Point 133 °C

Density 0.716 g/cm3

CAS Number 1071-26-7

Application in Ignition Delay Time Studies

Ignition delay time (IDT) is a critical parameter that characterizes the autoignition quality of a
fuel under engine-relevant conditions. It is a key metric used to validate and refine chemical
kinetic models that simulate combustion processes. Highly branched alkanes generally exhibit
longer ignition delay times compared to their straight-chain counterparts, which is a desirable
trait for preventing engine knock.[2]

Quantitative Data: Ignition Delay Times of 2-
Methylheptane

The following table presents ignition delay time data for 2-methylheptane, a structural isomer of
2,2-dimethylheptane, obtained from shock tube experiments. This data is representative of
what would be expected for a highly branched nonane isomer.

Table 1: Ignition Delay Times for 2-Methylheptane/Air Mixtures[3]
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Temperature (K) Pressure (atm) HypleelEnes ey Gaien SRy vl
(®) (us)

750 25 1.0 1500

800 25 1.0 800

850 25 1.0 450

900 25 1.0 250

1000 10 10 200

1100 10 1.0 100

1200 10 1.0 50

Experimental Protocol: Shock Tube Ignition Delay
Measurement

This protocol describes the methodology for measuring ignition delay times of a volatile liquid
fuel like 2,2-dimethylheptane using a high-pressure shock tube.

1. Objective: To determine the autoignition delay time of a 2,2-dimethylheptane/air mixture
over a range of temperatures and pressures.

2. Materials and Equipment:

» High-pressure shock tube apparatus

o High-speed pressure transducers

o Optical diagnostics (e.g., schlieren imaging, chemiluminescence detectors)
¢ Gas mixing system with mass flow controllers

o Heating system for the shock tube and manifold

e 2,2-dimethylheptane (high purity)
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o Oxidizer (synthetic air: O2/N2 mixture)
e Diluent gas (e.g., Argon)

o Data acquisition system

3. Procedure:

e Mixture Preparation:

o Prepare a gaseous mixture of 2,2-dimethylheptane, oxidizer, and diluent in a stainless-
steel mixing tank.

o To prevent condensation of the fuel, the mixing tank, shock tube, and manifold are heated
to a temperature above the dew point of the mixture (e.g., 373 K).[3]

o The partial pressure of 2,2-dimethylheptane is kept below its saturation vapor pressure at
the operating temperature.[3]

o Use mass flow controllers to accurately control the composition of the mixture to achieve
the desired equivalence ratio.

e Shock Tube Operation:

[¢]

Evacuate the driven section of the shock tube to a low pressure.

[¢]

Introduce the prepared fuel/air mixture into the driven section to a specific initial pressure.

[e]

Pressurize the driver section with a high-pressure driver gas (e.g., helium).

o

Rupture the diaphragm separating the driver and driven sections, generating a primary
shock wave that propagates through the test gas.

o

The shock wave reflects off the end wall of the shock tube, creating a region of high
temperature and pressure, which initiates the autoignition process.

o Data Acquisition:
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o Record the pressure history within the reflected shock region using high-speed pressure
transducers located near the end wall.

o Simultaneously, use optical diagnostics to detect the onset of ignition. This can be done by
monitoring the emission of radicals like OH* or CH* using photomultiplier tubes with
appropriate filters, or by high-speed imaging of the combustion event.

o Determination of Ignition Delay Time:

o The ignition delay time is defined as the time interval between the arrival of the reflected
shock wave at the measurement location and the onset of ignition.

o The onset of ignition is typically identified by the sharp increase in pressure or the initial
rise in the chemiluminescence signal.

4. Data Analysis:

o Calculate the temperature and pressure behind the reflected shock wave (T5 and P5) from
the measured shock velocity and the initial conditions using one-dimensional shock relations.

» Plot the logarithm of the ignition delay time against the inverse of the temperature (Arrhenius
plot) to analyze the temperature dependence of the ignition process.

Data Acquisition

Experiment Record Optical Signals

Data Analysis
Reflected Shock Ignition I rmin Analyze Temperature Dependence

Introduce Mixture to Shock Tube

E Mixture Preparation

Click to download full resolution via product page

Caption: Workflow for Shock Tube Ignition Delay Measurement.
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Application in Laminar Flame Speed Studies

Laminar flame speed is another fundamental combustion property that quantifies the
propagation rate of a flame through a premixed fuel-air mixture. It is essential for designing and
optimizing combustion devices and for validating chemical kinetic models.

Quantitative Data: Laminar Flame Speeds of Alkanes

Specific laminar flame speed data for 2,2-dimethylheptane is not readily available. The
following table provides representative data for other alkanes to illustrate the expected trends.
Generally, for a given carbon number, branched isomers have slightly lower flame speeds than
their linear counterparts.

Table 2: Laminar Flame Speeds of Alkane-Air Mixtures at 1 atm and 298 K

Laminar Flame Speed

Fuel Equivalence Ratio (®)

(cmls)
n-Heptane 1.0 40.2
iso-Octane 1.0 39.5
Propane 1.0 41.6
Methane 1.0 35.4

Experimental Protocol: Counterflow Burner Laminar
Flame Speed Measurement

This protocol outlines the procedure for measuring the laminar flame speed of a gaseous fuel
mixture, which would be applicable to vaporized 2,2-dimethylheptane, using a counterflow

burner.

1. Objective: To determine the laminar flame speed of a 2,2-dimethylheptane/air mixture at

various equivalence ratios.

2. Materials and Equipment:
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Counterflow burner apparatus with two opposing nozzles
Mass flow controllers for fuel, oxidizer, and inert gases
Fuel vaporization system
Particle Image Velocimetry (PIV) system or Laser Doppler Velocimetry (LDV) system
High-speed camera for flame imaging
Data acquisition and control system
. Procedure:
Mixture Preparation and Delivery:

o Vaporize liquid 2,2-dimethylheptane and mix it with air to the desired equivalence ratio
using precision mass flow controllers.

o Deliver the premixed, heated gas uniformly through two opposing nozzles.
Flame Establishment:

o Ignite the mixture between the two nozzles to establish two symmetrical, flat, premixed
flames.

o A stagnation plane is formed between the two flames.
Flow Field Measurement:
o Seed the reactant flow with fine particles (e.g., Al203 or TiO2).

o Use PIV or LDV to measure the velocity profile of the unburned gas mixture along the
centerline between the two nozzles.

Flame Speed Determination:

o The gas velocity decreases as it approaches the stagnation plane and then increases as it
enters the flame front due to thermal expansion.
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o The minimum velocity in this profile, just upstream of the flame front, is identified as the
stretched flame speed.

o By varying the nozzle exit velocity (and thus the strain rate) and extrapolating the
stretched flame speed to zero strain rate, the unstretched laminar flame speed is
determined.

4. Data Analysis:
e Process the PIV or LDV data to obtain the axial velocity profile.
« |dentify the minimum velocity for each strain rate.

o Plot the stretched flame speed as a function of strain rate and perform a linear extrapolation
to zero strain rate to obtain the laminar flame speed.

Click to download full resolution via product page

Caption: Workflow for Counterflow Laminar Flame Speed Measurement.

Application in Chemical Kinetic Modeling

Experimental data on the combustion of 2,2-dimethylheptane, such as ignition delay times
and laminar flame speeds, are essential for the development and validation of detailed
chemical kinetic models. These models are complex sets of elementary reactions that describe
the oxidation pathways of the fuel.

The high degree of branching in 2,2-dimethylheptane influences its decomposition pathways,
leading to the formation of different intermediate species compared to straight-chain alkanes.
Kinetic models for branched alkanes must accurately capture these unique reaction pathways
to predict their combustion behavior correctly.
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Logical Relationship: Chemical Kinetic Model
Development and Validation

The development of a reliable chemical kinetic model is an iterative process that involves
proposing a mechanism, validating it against experimental data, and refining it based on the
comparison.

Propose Initial Mechanism

Perform Simulations Experimental Data (IDT, LFS, Species)

Compare Model & Experiment

Discrepancy

Refine Mechanism (Sensitivity & Rate Analysis) Validated Model

Click to download full resolution via product page

Caption: Chemical Kinetic Model Development and Validation Cycle.

Conclusion

2,2-Dimethylheptane is a valuable surrogate fuel for investigating the combustion of highly
branched alkanes, which are key components of modern transportation fuels. The experimental
protocols for measuring ignition delay times and laminar flame speeds outlined in these
application notes provide a foundation for researchers to characterize its combustion
properties. The data obtained from such experiments are indispensable for the development
and refinement of chemical kinetic models that can predict and optimize the performance of
combustion engines. Further research to obtain specific experimental data for 2,2-
dimethylheptane will be crucial for a more precise understanding of its combustion behavior.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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